molecular formula C10H6BrNOS2 B14064051 5-(4-Bromobenzylidene)rhodanine CAS No. 34560-01-5

5-(4-Bromobenzylidene)rhodanine

Cat. No.: B14064051
CAS No.: 34560-01-5
M. Wt: 300.2 g/mol
InChI Key: ZVYBZARCCHWNBP-UHFFFAOYSA-N
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Description

5-(4-Bromobenzylidene)rhodanine is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzylidene)rhodanine typically involves a Knoevenagel condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and rhodanine in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction can be facilitated by microwave dielectric heating, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

The use of environmentally benign solvents and recyclable catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzylidene)rhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Piperidine, triethylamine (TEA), sodium acetate (AcONa)

    Solvents: Dimethyl sulfoxide (DMSO), ethanol

    Catalysts: Bronsted acidic ionic liquids like [Et3NH][HSO4]

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzylidene)rhodanine involves its interaction with various molecular targets. The compound’s electrophilic nature, due to the conjugated exocyclic double bond, allows it to undergo Michael addition with nucleophilic protein residues. This interaction can inhibit the activity of enzymes and disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzylidene)rhodanine
  • 5-(4-Methoxybenzylidene)rhodanine
  • 5-(4-Dimethylaminobenzylidene)rhodanine

Uniqueness

5-(4-Bromobenzylidene)rhodanine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its analogs with different substituents .

Properties

IUPAC Name

5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYBZARCCHWNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304899
Record name 5-(4-Bromobenzylidene)rhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34560-01-5
Record name 5-(4-Bromobenzylidene)rhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34560-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromobenzylidene)rhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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